molecular formula C12H21NO4 B8610883 Diethyl 3,3-dimethylpyrrolidine-2,2-dicarboxylate CAS No. 61406-77-7

Diethyl 3,3-dimethylpyrrolidine-2,2-dicarboxylate

Cat. No. B8610883
M. Wt: 243.30 g/mol
InChI Key: WGSPBTQXEQZIMR-UHFFFAOYSA-N
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Patent
US04060603

Procedure details

Diethyl benzyloxycarbonylaminomalonate (3.09 g, 10 mM) was dissolved in dry ethanol (15 ml) and added to a solution of sodium ethoxide (from 100 mg sodium) in ethanol (3 ml). 3-Methylbut-2-enal (840 mg, 10 mM) in ethanol (6 ml) was added and the solution stirred at 25° for 24 hrs. Acetic acid (0.28 ml) was then added and the solution hydrogenated for 24 hrs using palladium on carbon (10% 500 mg) as catalyst. The solution was filtered, evaporated and the residue chromatographed on silica column using ether/petroleum ether (40°-60°) (1 : 1) as eluant to give 2,2-dicarboethoxy-3,3-dimethylpyrrolidine (0.9 g).
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
840 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.28 mL
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:9]([NH:11][CH:12]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=O)C1C=CC=CC=1.[O-]CC.[Na+].[CH3:27][C:28]([CH3:32])=[CH:29]C=O.C(O)(=O)C>C(O)C.[Pd]>[C:18]([C:12]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:28]([CH3:32])([CH3:29])[CH2:27][CH2:9][NH:11]1)([O:20][CH2:21][CH3:22])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
840 mg
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred at 25° for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution hydrogenated for 24 hrs
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica column
CUSTOM
Type
CUSTOM
Details
ether/petroleum ether (40°-60°) (1 : 1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(OCC)C1(NCCC1(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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